molecular formula C11H11FN2O2 B12094601 Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12094601
M. Wt: 222.22 g/mol
InChI Key: DBHXMMZKORQPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and an ethyl ester group in its structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification. One common method includes the use of 2-fluoroacetophenone and 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core, which is then esterified with ethanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the ester group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the imidazo[1,2-a]pyridine core facilitates its interaction with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Methylimidazo[1,2-a]pyridine-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-Fluoroimidazo[1,2-a]pyridine-3-carboxylate: Lacks the methyl group, affecting its reactivity and applications.

    Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: Lacks the fluorine atom, leading to variations in its chemical behavior.

Uniqueness: Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both a fluorine atom and an ethyl ester group, which enhance its chemical stability, reactivity, and biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H11FN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3

InChI Key

DBHXMMZKORQPNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.